2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-6-5-8-15(13(12)2)17-11-9-14-7-3-4-10-16-14;/h5-6,8,14,16H,3-4,7,9-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYWXNJGENOAGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC2CCCCN2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Phenoxyethyl Intermediate
A common approach starts with the preparation of 2-(2,3-dimethylphenoxy)ethyl halides or related leaving groups. This intermediate can be synthesized by reacting 2,3-dimethylphenol with 2-chloroethyl derivatives under alkaline conditions, facilitating nucleophilic substitution to form the 2-(2,3-dimethylphenoxy)ethyl moiety.
- Reagents: 2,3-dimethylphenol, 2-chloroethyl chloride or bromide, base (e.g., K2CO3 or NaOH)
- Solvent: Polar aprotic solvents such as acetone or DMF
- Conditions: Heating under reflux to promote substitution
This step is critical as it sets the foundation for the subsequent attachment of the piperidine ring.
Coupling with Piperidine
The next stage involves the nucleophilic substitution of the halide group in the phenoxyethyl intermediate by piperidine to form the 2-[2-(2,3-dimethylphenoxy)ethyl]piperidine base.
- Reagents: Piperidine, phenoxyethyl halide intermediate
- Solvent: Typically polar solvents like ethanol or acetonitrile
- Conditions: Mild heating (50–80°C) to facilitate substitution
The reaction can be monitored by chromatographic methods to ensure completion and minimize byproducts.
Formation of the Hydrochloride Salt
To obtain the hydrochloride salt, the free base is treated with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol, leading to precipitation of the hydrochloride salt.
- Reagents: Anhydrous HCl gas or HCl in solvent
- Solvent: Ethanol, isopropanol, or ethereal solvents
- Conditions: Stirring at room temperature or slight cooling to precipitate the salt
The hydrochloride salt form improves compound stability, solubility, and handling properties.
Related Preparation Insights from Analogous Compounds
While direct literature on 2-[2-(2,3-dimethylphenoxy)ethyl]piperidine hydrochloride is limited, patents and studies on structurally related compounds provide valuable insights:
Data Table: Summary of Key Preparation Parameters
| Preparation Stage | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Phenoxyethyl intermediate synthesis | 2,3-dimethylphenol + 2-chloroethyl chloride, K2CO3, reflux in acetone | 75–85 | >95 | Base-mediated nucleophilic substitution; solvent choice influences yield and purity |
| Piperidine coupling | Piperidine + phenoxyethyl halide, ethanol, 60°C | 80–90 | >95 | Mild heating; reaction monitored by TLC or HPLC |
| Hydrochloride salt formation | Free base + HCl in ethanol, room temperature | 90–95 | >98 | Precipitation and filtration; drying under vacuum yields stable hydrochloride salt |
Detailed Research Findings and Notes
Purity Control: Purification by recrystallization or vacuum distillation is often necessary to remove disubstituted impurities and unreacted starting materials, as demonstrated in analogous piperazine derivatives.
Catalyst Conditioning: For hydrogenation steps (if used), catalyst "pickling" or conditioning with amine solvents improves catalyst longevity and selectivity, reducing unwanted N-methyl byproducts.
Environmental and Cost Considerations: Use of greener solvents and recycling of salts (e.g., piperazine dihydrochloride) reduces waste and lowers production costs, important for scaling synthesis to industrial levels.
Reaction Mechanism Notes: Nucleophilic substitution proceeds via typical SN2 pathways, while condensation reactions in related piperidine derivatives may involve transient hemiaminal and iminium intermediates.
Chemical Reactions Analysis
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
- Reactivity Studies: The compound's reactivity can be studied to develop new synthetic methodologies.
2. Biology:
- Receptor Interaction: Research indicates that this compound may interact with specific receptors in biological systems. Its potential effects on neurotransmitter systems make it a candidate for studying neurological functions and disorders .
- Neuroprotective Properties: Preliminary studies suggest that it may exhibit neuroprotective effects similar to other D3 dopamine receptor agonists, which are known to protect against neurodegeneration in animal models .
3. Medicine:
- Therapeutic Potential: Investigations are ongoing to evaluate its efficacy as a therapeutic agent for conditions such as Parkinson's disease and other neurological disorders. Its ability to modulate neurotransmitter activity could lead to new treatment strategies .
- Drug Development: The compound is being explored as a potential drug candidate due to its unique pharmacological properties and lower side effect profile compared to existing treatments.
4. Industry:
- Material Development: It is utilized in developing new materials and as an intermediate in pharmaceutical production. Its properties may enhance the performance of various industrial applications.
Case Studies
Case Study 1: Neuroprotective Effects
A study investigating D3 dopamine receptor agonists found that compounds similar to 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride exhibited significant neuroprotective effects against neurodegeneration induced by toxins like MPTP in mice. The study highlighted the potential for developing safer alternatives to existing treatments that often lead to impulse control disorders .
Case Study 2: Synthesis and Structure-Activity Relationship
Research focused on the structure-activity relationship of piperidine derivatives found that modifications similar to those seen in this compound could enhance biological activity while reducing adverse effects. This study emphasized the importance of chemical modifications in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may affect neurotransmitter systems in the central nervous system .
Comparison with Similar Compounds
Key Observations :
- All positional isomers share identical molecular formulas and weights, emphasizing the role of substituent positioning in modulating properties.
- No bioactivity data is reported in the provided evidence for these isomers, highlighting a gap in comparative pharmacological studies.
Halogenated Derivatives
Key Observations :
Lobelane Analogs with Piperidine Cores
describes phenyl ring-substituted lobelane analogs (e.g., GZ-253B, GZ-273B) with piperidine cores and extended phenethyl chains. For example:
- GZ-253B : 2,6-bis(2-(4-methylphenyl)ethyl)piperidine hydrochloride.
- GZ-273B : 2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine hydrochloride.
Key Differences :
- These analogs feature bis-phenethyl groups on the piperidine ring, contrasting with the single phenoxyethyl group in the target compound.
- Substitutents like methoxy (GZ-273B) or methyl (GZ-253B) groups may enhance dopamine uptake inhibition, as reported in vesicular monoamine transporter studies .
Physicochemical and Regulatory Considerations
- Stability and Reactivity: Limited data are available for the target compound, though SDS documents emphasize standard handling precautions (e.g., avoiding inhalation) .
Biological Activity
2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered attention in pharmacological research due to its potential biological activities. Its structure allows for interactions with various biological targets, particularly neurotransmitter receptors, which may lead to therapeutic applications in treating neurological disorders and other conditions influenced by neurotransmitter systems.
Chemical Structure and Properties
The compound features a piperidine ring linked to a 2-(2,3-dimethylphenoxy)ethyl group. This unique structural configuration contributes to its biological activity. The molecular formula of the compound is C₁₅H₂₄ClNO, indicating the presence of a chlorine atom, which may influence its reactivity and binding properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₅H₂₄ClNO |
| Molecular Weight | 273.81 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. Research indicates that compounds within the piperidine class can act as agonists or antagonists at specific receptor sites, influencing various physiological processes.
- Neurotransmitter Interaction : The compound's piperidine structure allows it to modulate neurotransmitter systems, potentially affecting dopaminergic and serotonergic pathways.
- Antioxidant Activity : Similar piperidine derivatives have demonstrated antioxidant properties by inhibiting free radical formation, suggesting potential protective effects against oxidative stress .
- Anti-inflammatory Effects : Piperidine derivatives have shown promise in reducing inflammation, which could be beneficial in treating neuroinflammatory conditions .
Pharmacological Studies
Recent studies have focused on the pharmacological implications of this compound:
- Antidepressant-Like Effects : In animal models, compounds similar to this one have exhibited antidepressant-like properties when administered under conditions of chronic mild stress .
- Neuroprotective Properties : Research indicates that piperidine derivatives may serve as neuroprotective agents against neurodegenerative diseases by modulating receptor activity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on Neurotransmitter Receptors :
- Antioxidant and Anti-inflammatory Research :
- Synthesis and Biological Evaluation :
Q & A
Q. What are the key synthetic strategies for preparing 2-[2-(2,3-dimethylphenoxy)ethyl]piperidine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves three stages:
Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., 2,3-dimethylphenol derivatives) using catalysts like Pd/C under H₂ gas .
Ethoxylation : Reaction of the intermediate with ethylene oxide or bromoethanol under basic conditions (e.g., K₂CO₃ in DMF) .
Hydrochloride Salt Formation : Neutralization with HCl in anhydrous ether or ethanol.
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Intermediate | Pd/C, H₂, 60°C | 70-85% |
| Ethoxylation | K₂CO₃, DMF, 80°C | 50-65% |
| Salt Formation | HCl (gas), ether | 90-95% |
Key Variables : Temperature control during ethoxylation prevents side reactions (e.g., ether cleavage). Excess HCl during salt formation improves crystallinity .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation of aerosols. For spills, neutralize with sodium bicarbonate before disposal .
- Stability Tests : Monitor via HPLC every 6 months; degradation >5% warrants repurification .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?
Methodological Answer : Discrepancies may arise from:
- Receptor Heterogeneity : Use tissue-specific models (e.g., transfected HEK293 cells for pure receptor subtypes) .
- Assay Conditions : Validate buffer pH (6.5–7.5) and ion concentrations (e.g., Mg²⁺ for GPCR stability) .
- Data Normalization : Include positive/negative controls (e.g., atropine for muscarinic receptors) in each experiment .
Q. Example Workflow :
Radioligand binding (³H-labeled antagonist) to determine Ki.
Functional assays (cAMP/Gq-coupled readouts) to measure EC50.
Cross-validate with computational docking (AutoDock Vina) to identify binding pose conflicts .
Q. What advanced analytical techniques are required to characterize stereochemical purity?
Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers .
- X-ray Crystallography : Co-crystallize with a chiral cofactor (e.g., tartaric acid) for absolute configuration determination .
- Dynamic NMR : Analyze diastereotopic protons (e.g., piperidine CH₂ groups) at 600 MHz to detect <1% impurities .
| Technique | Detection Limit | Key Parameter |
|---|---|---|
| Chiral HPLC | 0.1% enantiomer | Retention time >2 min separation |
| X-ray | N/A | R-factor <0.05 |
| Dynamic NMR | 0.5% impurity | Δδ >0.02 ppm |
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
Methodological Answer :
- Core Modifications : Replace 2,3-dimethylphenoxy with 3,4-dichloro to enhance hydrophobic interactions .
- Side Chain Variations : Introduce a carbamate group at the ethylpiperidine nitrogen to reduce off-target binding .
- In Silico Screening : Perform free-energy perturbation (FEP) simulations to predict binding affinity changes for >100 analogs .
Q. Case Study :
- Original Compound : IC50 = 120 nM (Target A), 450 nM (Target B).
- Modified Analog : IC50 = 85 nM (Target A), 2200 nM (Target B) after adding a methyl group to the piperidine ring .
Q. What strategies mitigate batch-to-batch variability in biological activity?
Methodological Answer :
- Quality Control : Enforce strict specifications (e.g., HPLC purity >98%, residual solvents <0.1% via GC) .
- Bioactivity Standardization : Calibrate each batch against an in-house reference standard using a cell-based assay (e.g., IC50 ±15% acceptance range) .
- Stability-Indicating Methods : Use forced degradation (heat/humidity) to identify labile moieties (e.g., phenoxy group oxidation) .
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
